molecular formula C61H118ClN B13774598 Benzyltrioctadecylammonium chloride CAS No. 68213-97-8

Benzyltrioctadecylammonium chloride

Cat. No.: B13774598
CAS No.: 68213-97-8
M. Wt: 901.0 g/mol
InChI Key: GEIOGQZUWHHRLM-UHFFFAOYSA-M
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Description

Benzyltrioctadecylammonium chloride is a quaternary ammonium compound with the chemical formula C61H118ClN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. The compound is characterized by its large hydrophobic tail and a positively charged ammonium head, making it effective in phase transfer catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltrioctadecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of trioctadecylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyltrioctadecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In substitution reactions, the products are often organic compounds with modified functional groups. In oxidation and reduction reactions, the products include various oxidized or reduced species .

Scientific Research Applications

Benzyltrioctadecylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: Investigated for its potential use in antimicrobial formulations and as a component in pharmaceutical preparations.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products

Mechanism of Action

The mechanism of action of benzyltrioctadecylammonium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. The compound’s large hydrophobic tail interacts with organic molecules, while the positively charged ammonium head interacts with aqueous phases. This dual interaction facilitates the transfer of reactants between phases, enhancing reaction rates and yields. The molecular targets and pathways involved include the stabilization of transition states and the formation of intermediate complexes with reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyltrioctadecylammonium chloride is unique due to its long hydrophobic tail, which provides enhanced surfactant properties and makes it particularly effective in stabilizing emulsions and facilitating phase transfer reactions. Its large molecular size also allows for the formation of more stable complexes with various reactants, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

68213-97-8

Molecular Formula

C61H118ClN

Molecular Weight

901.0 g/mol

IUPAC Name

benzyl(trioctadecyl)azanium;chloride

InChI

InChI=1S/C61H118N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52-57-62(60-61-55-50-49-51-56-61,58-53-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)59-54-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;/h49-51,55-56H,4-48,52-54,57-60H2,1-3H3;1H/q+1;/p-1

InChI Key

GEIOGQZUWHHRLM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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